molecular formula C8H4F6O6S2 B095538 Catechol bis(trifluoromethanesulfonate) CAS No. 17763-91-6

Catechol bis(trifluoromethanesulfonate)

Cat. No.: B095538
CAS No.: 17763-91-6
M. Wt: 374.2 g/mol
InChI Key: XISAIQHXAICQIV-UHFFFAOYSA-N
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Description

Catechol bis(trifluoromethanesulfonate) is a chemical compound with the molecular formula C8H4F6O6S2. It is also known as catechol ditriflate. This compound is characterized by the presence of two trifluoromethanesulfonate groups attached to a catechol moiety. It is a white to almost white powder or crystalline solid and is known for its reactivity and utility in various chemical reactions .

Scientific Research Applications

  • Catalysis in Organic Reactions

    Bis(trifluoromethanesulfon)imide, a compound related to catechol bis(trifluoromethanesulfonate), has been used as a catalyst in the hetero-Michael addition of nitrogen, oxygen, and sulfur nucleophiles to unsaturated ketones and other substrates, showing superior scope, reaction rates, and yields compared to Lewis acid-catalyzed processes (Wabnitz & Spencer, 2003).

  • Synthesis of Fluorinated Compounds

    Trifluoromethanesulfonic acid, a closely related compound, has been used to synthesize fluorinated bisphenols and tetraphenols through a condensation reaction with catechol and other bisphenols, yielding good results (Tao et al., 2013).

  • Ionic Liquid Research

    Studies have explored the properties of ionic liquids containing bis(trifluoromethyl)sulfonyl imide and trifluoromethanesulfonate anions, useful in applications such as electrolytes in batteries and other electrochemical devices (Gouveia et al., 2017).

  • Cross-Coupling Reactions

    Aryl and heteroaryl bis(catechol) silicates, undergoing palladium-catalyzed cross-coupling with aryl triflates, have shown excellent yields. These bis(catechol) silicates are stable and prepared from catechol and an aryl siloxane (Seganish & DeShong, 2004).

  • Electrophilic Acylation Catalyst

    Bis(trifluoroalkylsulfonylimino)trifluoromethanesulfonic acid has been used as a catalyst in the Friedel–Crafts acylation of aromatic substrates (Posternak et al., 2009).

  • Synthesis of Palladium Complexes

    Palladium bis(trifluoromethanesulfonate) has been synthesized for use in the preparation of palladium(II) complexes, showcasing its utility in inorganic and coordination chemistry (Murata & Ido, 1994).

  • Structure and Vibrational Frequencies Studies

    Ab initio studies of bis(trifluoromethanesulfone)imide ion pairs have been conducted to understand their structure and vibrational frequencies, important for applications in materials science and chemistry (Gejji et al., 1999).

  • Ionic Conductivity in Polymer Electrolytes

    Studies on the ionic conductivity of polymer electrolytes doped with salts of trifluoromethanesulfonate and bis(trifluoromethanesulfonyl)imidate have been conducted, relevant for battery technology and material sciences (Lee & Allcock, 2010).

Safety and Hazards

Catechol bis(trifluoromethanesulfonate) is classified as a dangerous substance. It can cause severe skin burns and eye damage, and may be corrosive to metals . Safety precautions include avoiding breathing dusts or mists, wearing protective clothing, and storing in a corrosive resistant container .

Future Directions

While specific future directions for Catechol bis(trifluoromethanesulfonate) are not mentioned in the search results, it is noted that understanding and controlling the redox activity and chemical reactivity of catechols is essential for developing new bioadhesive underwater glues .

Preparation Methods

Catechol bis(trifluoromethanesulfonate) can be synthesized through several methods. One common synthetic route involves the reaction of catechol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the reaction . The general reaction conditions include:

    Reactants: Catechol and trifluoromethanesulfonic anhydride

    Solvent: Dichloromethane or another suitable organic solvent

    Base: Pyridine or triethylamine

    Temperature: Room temperature to slightly elevated temperatures

    Atmosphere: Inert (e.g., nitrogen or argon)

Chemical Reactions Analysis

Catechol bis(trifluoromethanesulfonate) undergoes various types of chemical reactions, including:

Properties

IUPAC Name

[2-(trifluoromethylsulfonyloxy)phenyl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6O6S2/c9-7(10,11)21(15,16)19-5-3-1-2-4-6(5)20-22(17,18)8(12,13)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISAIQHXAICQIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17763-91-6
Record name Catechol Bis(trifluoromethanesulfonate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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